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molecular formula C6H6F3N3 B1339827 6-(Trifluoromethyl)pyridine-2,3-diamine CAS No. 683242-79-7

6-(Trifluoromethyl)pyridine-2,3-diamine

Cat. No. B1339827
M. Wt: 177.13 g/mol
InChI Key: MUAUJMRIVQEHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582761B2

Procedure details

A solution of N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine from step (a) above (220 mg, 0.7 mmol) in 1:1 TFA/DCM (4 mL) was stirred at room temperature for 90 min. The reaction mixture was concentrated to yield a gummy residue, which was dissolved in MeOH (2 mL) and purified by preparative HPLC (gradient 0.1% trifluoroacetic acid in acetonitrile) to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 178 (M+1).
Name
N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[C:14]([NH2:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[N:10]=2)=CC=1.C(O)(C(F)(F)F)=O.C(Cl)Cl>CO>[F:19][C:16]([F:17])([F:18])[C:11]1[N:10]=[C:9]([NH2:8])[C:14]([NH2:15])=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNC2=NC(=CC=C2N)C(F)(F)F)C=C1
Name
TFA DCM
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a gummy residue, which
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (gradient 0.1% trifluoroacetic acid in acetonitrile)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C(=N1)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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